molecular formula C30H20N4O6S B3827431 (E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine

(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine

Cat. No.: B3827431
M. Wt: 564.6 g/mol
InChI Key: YMEPAXQXTSUOHX-QGGBZXKNSA-N
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Description

(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine is a complex organic compound that features multiple functional groups, including nitro groups, imine groups, and a dibenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the nitrophenyl prop-2-enylidene intermediate: This can be achieved through a condensation reaction between 3-nitrobenzaldehyde and prop-2-en-1-amine under acidic or basic conditions.

    Synthesis of the dibenzothiophene derivative: This involves the functionalization of dibenzothiophene to introduce the necessary substituents.

    Coupling reaction: The final step involves coupling the nitrophenyl prop-2-enylidene intermediate with the dibenzothiophene derivative under suitable conditions, such as using a catalyst or under reflux.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo reduction to form amines.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Reduction of nitro groups: Formation of corresponding amines.

    Reduction of imine groups: Formation of secondary amines.

    Substitution reactions: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Medicinal Chemistry:

Medicine

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

Industry

    Materials Science: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine can be compared with other nitrophenyl and dibenzothiophene derivatives.

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups (nitro, imine, dibenzothiophene) makes it unique.

    Structural Complexity: The compound’s complex structure may confer unique properties and reactivity compared to simpler analogs.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N4O6S/c35-33(36)25-9-1-5-21(17-25)7-3-15-31-23-11-13-27-28-14-12-24(20-30(28)41(39,40)29(27)19-23)32-16-4-8-22-6-2-10-26(18-22)34(37)38/h1-20H/b7-3+,8-4+,31-15?,32-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEPAXQXTSUOHX-QGGBZXKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)N=CC=CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=NC2=CC3=C(C4=C(S3(=O)=O)C=C(C=C4)N=C/C=C/C5=CC(=CC=C5)[N+](=O)[O-])C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine
Reactant of Route 2
(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine
Reactant of Route 3
(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine
Reactant of Route 4
Reactant of Route 4
(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine
Reactant of Route 5
(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine
Reactant of Route 6
(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-5,5-dioxodibenzothiophen-3-yl]prop-2-en-1-imine

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